molecular formula C16H24BNO3 B1473277 6-(Cyclopentyloxy)pyridine-3-boronic acid CAS No. 871829-85-5

6-(Cyclopentyloxy)pyridine-3-boronic acid

Cat. No.: B1473277
CAS No.: 871829-85-5
M. Wt: 289.2 g/mol
InChI Key: UHXVNIPVECCJPG-UHFFFAOYSA-N
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Description

6-(Cyclopentyloxy)pyridine-3-boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a cyclopentyloxy group. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopentyloxy)pyridine-3-boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopentyloxy)pyridine-3-boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: The major products are biaryl or diaryl compounds.

    Oxidation: The major products are alcohols or ketones.

    Substitution: The major products depend on the nature of the substituent introduced.

Scientific Research Applications

6-(Cyclopentyloxy)pyridine-3-boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Cyclopentyloxy)pyridine-3-boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Cyclopentyloxy)pyridine-3-boronic acid is unique due to the presence of the cyclopentyloxy group, which can influence its reactivity and steric properties. This makes it particularly useful in specific synthetic applications where steric hindrance or electronic effects are important.

Properties

IUPAC Name

(6-cyclopentyloxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO3/c13-11(14)8-5-6-10(12-7-8)15-9-3-1-2-4-9/h5-7,9,13-14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGIFDGNOCWNDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OC2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726107
Record name [6-(Cyclopentyloxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871829-85-5
Record name [6-(Cyclopentyloxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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